molecular formula C13H11BrN2O2 B5659041 5-bromo-N-(2-hydroxy-4-methylphenyl)nicotinamide

5-bromo-N-(2-hydroxy-4-methylphenyl)nicotinamide

Cat. No. B5659041
M. Wt: 307.14 g/mol
InChI Key: UKTAVCOVENHZKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-N-(2-hydroxy-4-methylphenyl)nicotinamide involves several steps, including bromination, condensation, and functional group transformations. For example, the synthesis of related nicotinamide derivatives starts with the bromination of specific precursors, followed by reactions like condensation with aldehydoribose or transformations into nicotinamide C-nucleoside precursors. These processes highlight the complexity and precision required in synthesizing such compounds, ensuring the inclusion of bromo groups and specific substituents on the nicotinamide ring (Kabat, Pankiewicz, & Watanabe, 1987).

Molecular Structure Analysis

Molecular structure analysis of 5-bromo-N-(2-hydroxy-4-methylphenyl)nicotinamide and its analogs reveals that these compounds often crystallize as almost planar molecules. Intermolecular hydrogen bonding plays a significant role in their stabilization. Structural elucidation using techniques such as X-ray crystallography provides detailed insights into the distances between atoms and the overall geometry of the molecule, essential for understanding its reactivity and interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

5-Bromo-N-(2-hydroxy-4-methylphenyl)nicotinamide participates in various chemical reactions, highlighting its reactivity and the potential for creating diverse derivatives. These reactions include chlorination, ammoniation, and oxidation processes that lead to the formation of different nicotinamide derivatives. The use of reagents like SOCl2, ammonium aqueous, and POCl3 in these reactions underscores the compound's versatility in organic synthesis (Chen Qi-fan, 2010).

properties

IUPAC Name

5-bromo-N-(2-hydroxy-4-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-8-2-3-11(12(17)4-8)16-13(18)9-5-10(14)7-15-6-9/h2-7,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTAVCOVENHZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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